molecular formula C17H10BrN3O3S2 B2717206 (Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 443329-55-3

(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide

Cat. No. B2717206
CAS RN: 443329-55-3
M. Wt: 448.31
InChI Key: BKASHKJRSNHKJE-ZPHPHTNESA-N
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Description

6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one is a chemical compound that has been used in the synthesis of a series of new 1,2,3-triazole derivatives . These derivatives have been evaluated for their in vitro cytotoxic activity against two human cancer cell lines MCF-7 and HeLa .


Synthesis Analysis

The 1,2,3-triazole derivatives of 6-bromobenzo[d]thiazol-2(3H)-one have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular formula of 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one is C8H6BrNOS .


Chemical Reactions Analysis

The 6-bromobenzo[d]thiazol-2(3H)-one reacts with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction to form 1,2,3-triazole derivatives .


Physical And Chemical Properties Analysis

The molecular weight of 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one is 244.11 .

Scientific Research Applications

Antihypertensive Agents

Research into thiazole and thiophene derivatives has led to the synthesis of compounds with significant antihypertensive α-blocking activity. These compounds were synthesized using a base molecule, treated with various reagents to afford different derivatives, which upon pharmacological screening demonstrated good activity with low toxicity. This pathway suggests potential applications of similar compounds in developing new antihypertensive medications (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Anti-Infective and Anticancer Activities

Thiazolides, including derivatives of thiazole-based compounds, have shown a broad spectrum of anti-infectious activities against intestinal protozoan parasites, bacteria, and viruses. Notably, certain bromo-thiazolide derivatives have been identified for their capacity to induce apoptosis in colorectal tumor cells, indicating a different molecular target in cancer cells compared to intestinal pathogens. This dual functionality highlights the potential for thiazolides to serve as leads for developing new anticancer and anti-infective agents (Brockmann, Strittmatter, May, Stemmer, Marx, & Brunner, 2014).

properties

IUPAC Name

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrN3O3S2/c1-20-12-4-2-10(18)8-14(12)26-17(20)19-16(22)15-7-9-6-11(21(23)24)3-5-13(9)25-15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKASHKJRSNHKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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